3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine
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Overview
Description
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine is an organic compound that features a unique structure combining an azetidine ring with an indene moiety
Preparation Methods
The synthesis of 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with azetidine in the presence of a suitable base. One common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product .
Chemical Reactions Analysis
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indene moiety.
Scientific Research Applications
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: It is explored for use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine can be compared with similar compounds such as:
2,3-Dihydro-1H-inden-5-ylmethylamine: This compound shares the indene moiety but lacks the azetidine ring, resulting in different chemical reactivity and biological activity.
5-Hydroxyindan: This compound has a similar indene structure but with a hydroxyl group, leading to different hydrogen bonding capabilities and solubility properties.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-11-4-5-13(6-12(11)3-1)15-9-10-7-14-8-10/h4-6,10,14H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAUQPXHLPDSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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